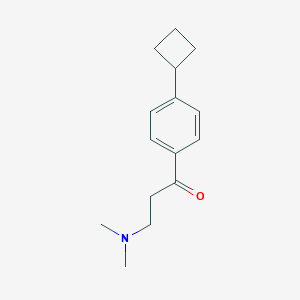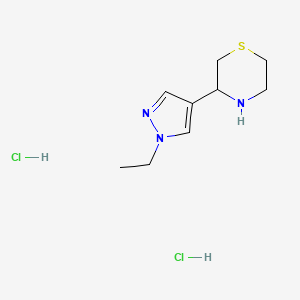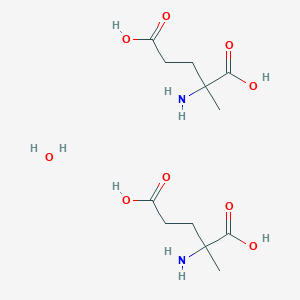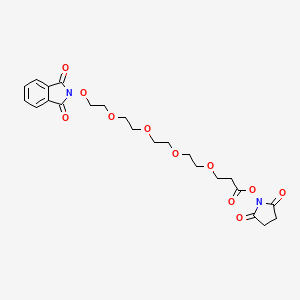
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one
Descripción general
Descripción
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, commonly known as CBDP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments to test its effects.
Aplicaciones Científicas De Investigación
CBDP has been studied for a range of scientific research applications, including its use as a potential anti-inflammatory agent and its ability to modulate the effects of other drugs. It has been found to have anti-inflammatory and analgesic effects in animal models, and has been used to study the effects of other drugs on the body. Additionally, CBDP has been studied for its ability to modulate the effects of opioids, as well as its potential to reduce the side effects of chemotherapy.
Mecanismo De Acción
The mechanism of action of CBDP is not yet fully understood. However, it has been suggested that CBDP may act as an agonist of the cannabinoid receptor CB2, which may account for its anti-inflammatory and analgesic effects. Additionally, CBDP has been found to interact with the opioid system, suggesting that it may have potential as an opioid modulator.
Biochemical and Physiological Effects
CBDP has been found to have a wide range of biochemical and physiological effects. Studies have found that CBDP has anti-inflammatory and analgesic effects in animal models, and has been found to reduce the side effects of chemotherapy in mice. Additionally, CBDP has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as an antidepressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBDP has several advantages for laboratory experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it has been found to have potential as an anti-inflammatory agent and an opioid modulator, which can be useful for studying the effects of other drugs on the body.
However, there are some limitations to using CBDP in laboratory experiments. For example, the mechanism of action of CBDP is still not fully understood, and further research is needed to better understand its effects. Additionally, CBDP has not been approved for human use, and therefore its use in laboratory experiments is limited.
Direcciones Futuras
There are a number of potential future directions for research on CBDP. For example, further research is needed to better understand the mechanism of action of CBDP in order to fully understand its effects. Additionally, further research is needed to better understand its potential as an anti-inflammatory agent and an opioid modulator. Finally, further research is needed to explore the potential therapeutic applications of CBDP, such as its potential use as an antidepressant.
Propiedades
IUPAC Name |
1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYVSGBPUJGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amine dihydrochloride](/img/structure/B1459433.png)




